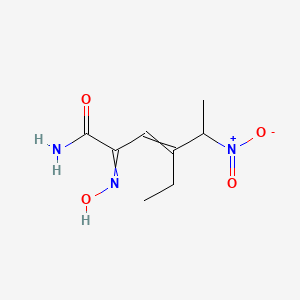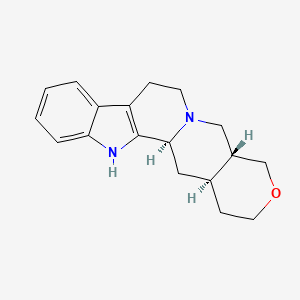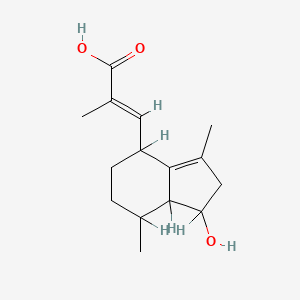
Valerenolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valerenolic acid, also known as valerenolate, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Valerenolic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valerenolic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, valerenolic acid can be found in fats and oils, herbs and spices, and tea. This makes valerenolic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
GABA(A) Receptor Interaction : Valerenolic acid is known to interact with GABA(A) receptors, enhancing the response to GABA at multiple receptor types. This interaction is crucial for its anxiolytic activity, as demonstrated in studies on both recombinant receptors and in vivo models (Benke et al., 2009).
Sedative and Sleep-Enhancing Properties : The sedative and sleep-enhancing effects of valerian extracts, attributed in part to valerenolic acid, have been studied extensively. These effects are linked to its action on GABAA receptors and the content of sesquiterpenic acids such as valerenic acid (Trauner et al., 2008).
Detection and Quantification in Medicinal Products : Research has focused on detecting and quantifying valerenolic acid in valerian-based products, highlighting its role as a marker compound in herbal medicine. This is vital for verifying the presence of V. officinalis in products and understanding their therapeutic potential (Douglas et al., 2007).
Anxiolytic Effects in Laboratory Models : Studies have shown that valerenolic acid exerts potent anxiolytic effects in laboratory rats, further supporting its use in treating anxiety-related conditions (Murphy et al., 2010).
Antioxidant Properties : Valerenolic acid also displays antioxidant properties, offering protective effects against oxidative stress in cellular models. This suggests its potential use in mitigating oxidative damage induced by environmental stressors or xenobiotics (Kara et al., 2021).
Potential as a Prodrug : Research into valerenolic acid esters has explored their use as prodrugs, with different ester structures showing varying effects on GABAA receptors and anxiolytic and anticonvulsant activities (Hintersteiner et al., 2014).
Synthetic Approaches : Efforts have been made towards the total synthesis of valerenolic acid, aiming to provide a stable supply for research and therapeutic use (Ramharter & Mulzer, 2009).
Ameliorating Cognitive Decline : Valerenolic acid has been studied for its effects on memory function, cell proliferation, and neuroblast differentiation in aging models, showing potential in enhancing cognitive function and reducing corticosterone levels and lipid peroxidation (Nam et al., 2013).
Antimicrobial Properties : Studies have indicated that valerenolic acid possesses antimicrobial effects against various microorganisms, suggesting its potential use in treating infections and as a natural alternative to synthetic antibiotics (Eftekhari, 2020).
Pharmacokinetics in Clinical Settings : Understanding the pharmacokinetics of valerenolic acid in different populations, such as older women, is crucial for its clinical application, particularly in the context of insomnia and anxiety treatment (Anderson et al., 2010).
Bioengineering for Production : Advances in metabolic engineering have been applied to produce valerenolic acid and related compounds in microbial systems, offering new avenues for scalable production and pharmaceutical development (Wong et al., 2018).
Propiedades
Número CAS |
81397-68-4 |
|---|---|
Nombre del producto |
Valerenolic acid |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(E)-3-(1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+ |
Clave InChI |
XJNQXTISSHEQKD-UXBLZVDNSA-N |
SMILES isomérico |
CC1CCC(C2=C(CC(C12)O)C)/C=C(\C)/C(=O)O |
SMILES |
CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |
SMILES canónico |
CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |
Otros números CAS |
1619-16-5 |
Sinónimos |
valerenolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



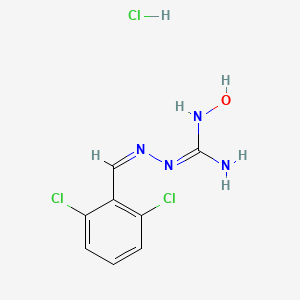
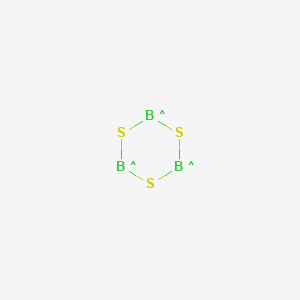
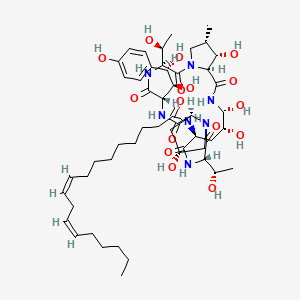
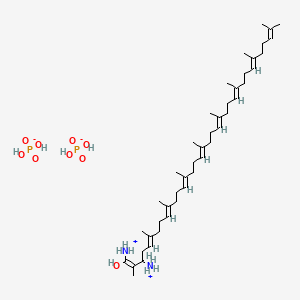
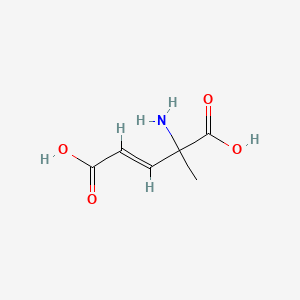
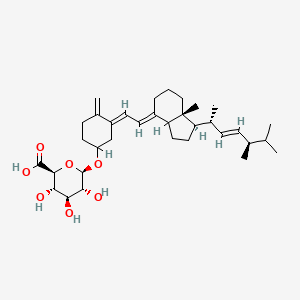
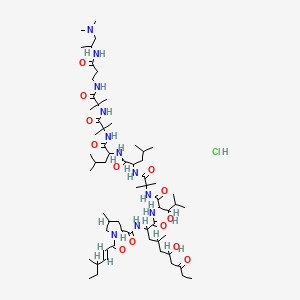
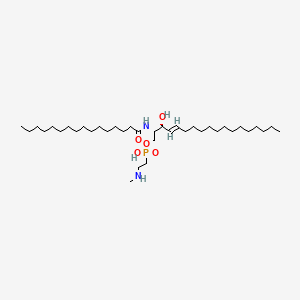
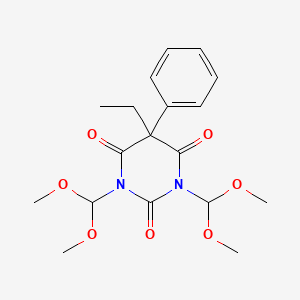
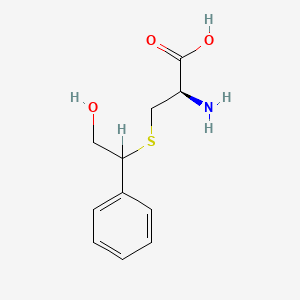
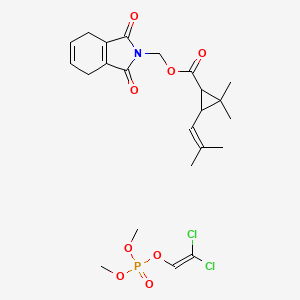
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)
